molecular formula C19H18F4N4O5 B611127 N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide CAS No. 1476727-50-0

N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide

Katalognummer B611127
CAS-Nummer: 1476727-50-0
Molekulargewicht: 458.3696
InChI-Schlüssel: AWJSRXUQLSPAOI-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAK-915 is a Highly Potent, Selective, and Brain-Penetrating Phosphodiesterase 2A Inhibitor for the Treatment of Cognitive Disorders. TAK-915 showed PDE2A IC50: 0.61 nM;  PDE selectivity: 4100 X (vs PDE1A);  TPSA: 102;  MDR` ratio: 0.87. TAK-915 demonstrates an appropriate combination of potency, PDE selectivity, and favorable pharmacokinetic (PK) properties, including brain penetration. Oral administration of TAK-915 demonstrated significant elevation of 3′,5′-cyclic guanosine monophosphate (cGMP) levels in mouse brains and improved cognitive performance in a novel object recognition task inrats. TAK-915 was advanced into human clinical trials.

Wissenschaftliche Forschungsanwendungen

  • Cognitive Impairment Treatment : TAK-915, as a phosphodiesterase 2A (PDE2A) inhibitor, has been found effective in ameliorating cognitive impairment associated with aging in rodent models. It showed significant improvement in spatial learning, episodic memory, and attention in aged rats, suggesting its potential in treating age-related cognitive decline (Nakashima et al., 2019).

  • MET Kinase Inhibitor for Cancer Treatment : Although not directly related to TAK-915, compounds with structural similarities have been identified as potent and selective Met kinase inhibitors. Such compounds demonstrated tumor stasis in certain gastric carcinoma models, highlighting their potential in cancer treatment (Schroeder et al., 2009).

  • NMR Spectral Data Analysis : Research has been conducted on the nuclear magnetic resonance (NMR) spectral data of pyrido[2,3-b]pyrazine and its derivatives, providing valuable information for chemical analysis and synthesis (Nagel et al., 1979).

  • Antitubercular and Antibacterial Activities : Certain carboxamide derivatives have been synthesized and shown to have potent antitubercular and antibacterial activities, indicating potential medicinal applications (Bodige et al., 2020).

  • Electrochromic Materials Development : Studies on polymeric electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit have been conducted. These materials exhibit significant changes in transmittance in the near-IR region, making them useful for NIR electrochromic devices (Zhao et al., 2014).

  • Synthesis of CCR5 Antagonists : Research on synthesizing orally active CCR5 antagonists has been done, which could be relevant in the development of treatments for various diseases (Ikemoto et al., 2005).

  • Inhibition of Leuconostoc Mesenteroides Growth : Pyrazine-2-carboxamido derivatives have been synthesized and shown to inhibit the growth of Leuconostoc mesenteroides, a microorganism that can be harmful in certain contexts (El-Wahab et al., 2006).

  • Synthesis of Fluorinated Pyrazoles : Studies on the synthesis of fluorinated pyrazoles have been conducted, which could have applications in various chemical and pharmaceutical processes (Ohtsuka et al., 2012).

Eigenschaften

IUPAC Name

N-[(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSRXUQLSPAOI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide

CAS RN

1476727-50-0
Record name TAK-915
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476727500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-915
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M4DME62Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
S Mikami, M Kawasaki, S Ikeda, N Negoro… - Chemical and …, 2017 - jstage.jst.go.jp
Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors Structurally Different from N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)…
Number of citations: 15 www.jstage.jst.go.jp
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org
M Satoshi, K Masanori, I Shuhei, N Nobuyuki… - CHEMICAL & …, 2017 - cir.nii.ac.jp
It has been hypothesized that selective inhibition of phosphodiesterase (PDE) 2A could potentially be a novel approach to treat cognitive impairment in neuropsychiatric and …
Number of citations: 0 cir.nii.ac.jp
M Nakashima, N Suzuki, E Shiraishi… - Behavioural Brain …, 2019 - Elsevier
Abstract Changes in the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling are implicated in older people with dementia. Drugs that …
Number of citations: 7 www.sciencedirect.com
M Nakashima, H Imada, E Shiraishi, Y Ito… - … of Pharmacology and …, 2018 - ASPET
The pathophysiology of schizophrenia has been associated with glutamatergic dysfunction. Modulation of the glutamatergic signaling pathway, including N-methyl-d-aspartate (NMDA) …
Number of citations: 25 jpet.aspetjournals.org
M Yamada, K Murai, K Yamaguchi… - … Process Research & …, 2023 - ACS Publications
Here, we report a novel, efficient ruthenium-catalyzed direct asymmetric reductive amination of an α-alkoxy ketone, a structural motif for which it is more challenging to implement such a …
Number of citations: 1 pubs.acs.org
G Gu, T Scott, Y Yan, N Warren, A Zhang… - … of Pharmacology and …, 2019 - ASPET
Inhibition of phosphodiesterase 2A (PDE2A) has been proposed as a potential approach to enhance cognitive functioning and memory through boosting intracellular cGMP/cAMP and …
Number of citations: 9 jpet.aspetjournals.org
LD Pennington, PN Collier, E Comer - Medicinal Chemistry Research, 2023 - Springer
Despite 80 years of progress in modern small molecule drug discovery, medicinal chemists still struggle to minimize the number and duration of design cycles required to optimize hit …
Number of citations: 3 link.springer.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2018 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 1 www.sciencedirect.com
G Tresadern, I Velter, AA Trabanco… - Journal of Medicinal …, 2020 - ACS Publications
We describe the hit-to-lead exploration of a [1,2,4]triazolo[1,5-a]pyrimidine phosphodiesterase 2A (PDE2A) inhibitor arising from high-throughput screening. X-ray crystallography …
Number of citations: 14 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.